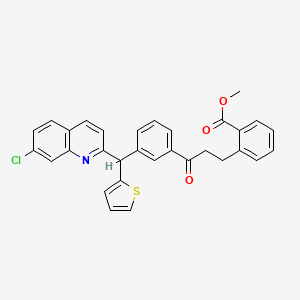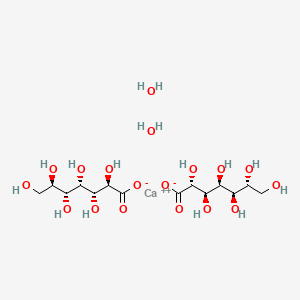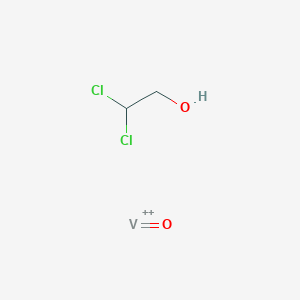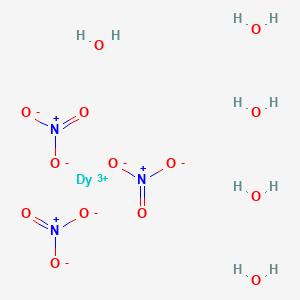
FISONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FISONATE is a synthetic compound that has been developed for use in scientific research. It is a highly potent and selective agonist of the G protein-coupled receptor (GPCR) GPR40, also known as free fatty acid receptor 1 (FFAR1). GPR40 is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. FISONATE has been shown to stimulate insulin secretion in vitro and in vivo, making it a promising tool for studying the role of GPR40 in glucose homeostasis and diabetes.
科学的研究の応用
Fuzzy Inference Systems (FIS) in Data-Driven Solutions
Fuzzy Inference Systems (FIS) are extensively employed to tackle complex problems characterized by vagueness, imprecision, and uncertainty across various domains. Despite the challenges in FIS development due to complexity, they contribute significantly to enhancing attributes like performance, accuracy, efficiency, and interpretability. A comprehensive review of 1340 scientific papers highlights the complexity issues in FIS, including computational complexity, fuzzy rules complexity, membership functions complexity, data complexity, and knowledge representation complexity (Miliauskaitė & Kalibatienė, 2020).
FIS in Health and Social Policy
In health and social policy contexts, FIS is relevant in assessing public attitudes towards financial incentives for organ donation. Diverse opinions exist, with a general preference for noncommercial forms and expressions of social reciprocity, suggesting a shift from incentives to reciprocity (Hoeyer, Schicktanz, & Deleuran, 2013).
FIS in Economic and Public Health
FIS also plays a role in fiscal interventions on food and beverages, especially in high-income countries. These interventions influence the consumption of taxed and subsidized foods, potentially improving health outcomes. However, evidence from high-income countries may not be directly applicable to middle and low-income countries (Alagiyawanna et al., 2015).
FIS in Information Systems and Technology
The term FIS is also used in the context of information systems, such as 'feral information systems', 'shadow systems', and 'workarounds'. A study of 41 scientific articles aims to explore and investigate the differences between these terms, highlighting the importance of understanding IS terminology within the field of research (Lund-Jensen et al., 2016).
FIS in Neurological Research
In Spain, neurological research, particularly related to the Health Research Fund (FIS), indicates a need for increased expenditure for biomedical research and intensified clinical research and management. Setting up communication networks among neuro-scientists, clinicians, and epidemiologists is crucial for the future of neurological research in Spain (Bermejo Pareja, 2004).
FIS in Environmental Science
The Fischnetz project in Switzerland is an example of a successful transdisciplinary project at the interface of science and public policy. It aimed to identify causes of fish catch decline and propose remedial measures, resulting in significant policy impacts and high-quality scientific outputs (Burkhardt-Holm & Zehnder, 2018).
特性
CAS番号 |
132742-32-6 |
|---|---|
製品名 |
FISONATE |
分子式 |
C12F6H20N1O4P1 |
分子量 |
387.26 |
同義語 |
FISONATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




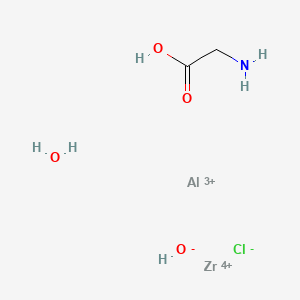
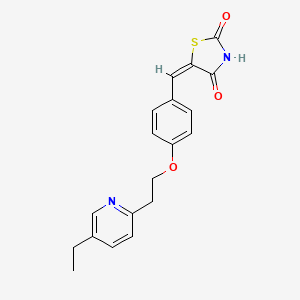
![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)
